molecular formula C13H9N3O3 B596509 1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione CAS No. 1253789-18-2

1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

Cat. No.: B596509
CAS No.: 1253789-18-2
M. Wt: 255.233
InChI Key: YTXVVCNUUMAUNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is a specialized alloxazine analogue of significant interest in medicinal chemistry and oncology research. This scaffold is investigated primarily for its potent growth inhibitory activities against human tumor cell lines . Research indicates that such alloxazine derivatives function by targeting protein-tyrosine kinases (PTKs), a key class of enzymes that regulate essential cellular processes including proliferation, differentiation, and metabolism . The inhibition of these kinases can disrupt signaling pathways critical for cancer cell survival. The C2 and N3 positions of the alloxazine core are key sites for structural modification, allowing for extensive structure-activity relationship (SAR) studies to optimize binding affinity, potency, and selectivity toward cancer cells . This makes this compound a valuable scaffold for the design and development of novel antitumor agents with potential enhanced selectivity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-7-phenylpyrimido[4,5-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3/c1-16-11-9(12(17)19-13(16)18)7-14-10(15-11)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXVVCNUUMAUNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C(=O)OC1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the condensation of 4-aminopyrimidine derivatives with suitable aldehydes or ketones, followed by cyclization under acidic or basic conditions. For example, the reaction of 4-aminopyrimidine with benzaldehyde in the presence of acetic acid can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are compatible with large-scale production can further improve the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the N1 Position

(a) 1-Allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione (CAS: 76360-66-2)
  • Molecular Formula : C₁₅H₁₁N₃O₃
  • Molecular Weight : 281.27 g/mol
  • Key Properties : XLogP3 = 2.1, three rotatable bonds, and a topological polar surface area of 72.4 Ų .
  • Applications : Widely used in agrochemicals, pharmaceuticals, and intermediates due to its industrial-grade purity (99%) .
(b) 1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione (CAS: 1253792-29-8)
  • Molecular Formula : C₁₉H₁₃N₃O₃
  • Molecular Weight : 331.33 g/mol .
  • Comparison : The benzyl substituent significantly increases molecular weight and steric bulk, which may hinder binding in enzyme-active sites but improve stability against metabolic degradation .
(c) 1-Isopentyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione (CAS: 1186049-75-1)
  • Molecular Formula : C₁₃H₁₇N₃O₃S
  • Key Properties : Classified as an irritant with a complex structure (complexity = 434) .

Substituent Variations at the C7 Position

(a) 7-(Methylthio)-1-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione (CAS: 1253789-66-0)
  • Molecular Formula : C₁₃H₉N₃O₃S
  • Molecular Weight : 287.29 g/mol .
  • Comparison : Replacing the phenyl group with methylthio reduces aromaticity and introduces a sulfur atom, which may enhance hydrogen bonding or metal coordination in biological targets .

Dual-Substituted Derivatives

Compound 20a (C4 dual-methyl substitution)
  • Structure : Dual-methyl groups at the C4 position of 1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one.
  • Activity : Inhibits EGFRL858R/T790M with IC₅₀ = 4.5 nM, comparable to parent compound 16a .
  • Comparison : Substituents at C4 (vs. N1/C7 in the target compound) demonstrate that positional changes drastically affect biological activity, emphasizing the pyrimido-oxazine scaffold's versatility .

Physicochemical and Pharmacokinetic Properties

Compound (CAS) Molecular Weight (g/mol) XLogP3 Rotatable Bonds Polar Surface Area (Ų)
1-Methyl-7-phenyl-... (1253789-18-2) ~269.25 (inferred) ~1.5 1 ~72.4
1-Allyl-7-phenyl-... (76360-66-2) 281.27 2.1 3 72.4
1-Benzyl-7-phenyl-... (1253792-29-8) 331.33 ~3.0 2 ~72.4
7-(Methylthio)-1-phenyl-... (1253789-66-0) 287.29 ~2.5 1 72.4

Key Trends :

  • Larger substituents (e.g., benzyl) increase molecular weight and logP, reducing aqueous solubility.

Biological Activity

1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is a heterocyclic compound that exhibits significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C15H13N3O4
  • Molecular Weight : 299.28 g/mol
  • CAS Number : 76361-14-3

Research indicates that compounds in the pyrimido[4,5-d][1,3]oxazine class, including 1-methyl-7-phenyl derivatives, interact with various biological targets leading to diverse pharmacological effects. The primary mechanisms include:

  • Enzyme Inhibition : These compounds have been shown to inhibit key enzymes such as protein tyrosine kinases and cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and proliferation.
  • Induction of Apoptosis : Studies demonstrate that these compounds can induce apoptosis in cancer cells. For instance, they have been reported to trigger apoptotic pathways in human leukemia cells (HL-60) in a dose-dependent manner .

Biological Activities

This compound exhibits several biological activities:

Antiproliferative Activity

This compound has shown promising results in inhibiting the growth of various cancer cell lines. It disrupts cell cycle progression and induces apoptosis through the inhibition of CDKs and other related pathways.

Cell LineIC50 (µg/ml)Effect
HL-60 (Leukemia)5.0 - 100.0Induces apoptosis
MCF-7 (Breast)TBDInhibits proliferation
A549 (Lung)TBDInduces cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest effectiveness against certain bacterial strains, although specific data on minimum inhibitory concentrations (MIC) is still being compiled.

Case Studies and Research Findings

Several studies have highlighted the biological potential of 1-methyl-7-phenyl derivatives:

  • Study on Apoptosis Induction : A study conducted on HL-60 cells demonstrated that treatment with 1-methyl-7-phenyl derivatives resulted in significant apoptotic cell death, emphasizing its potential as an anticancer agent .
  • Tyrosine Kinase Inhibition : Research has shown that related compounds inhibit tyrosine kinase activity, which is vital for many cellular signaling pathways involved in cancer progression .
  • Synthesis and Therapeutic Potential : A review article discussed the synthesis of pyrimido derivatives and their therapeutic potential across various diseases, including cancer and inflammatory conditions .

Q & A

Q. What experimental controls are critical when assessing the compound’s potential genotoxicity in eukaryotic cells?

  • Methodology : Include positive controls (e.g., mitomycin C) and negative controls (DMSO vehicle) in comet assays. Validate results with γ-H2AX foci quantification via fluorescence microscopy. Ensure cell viability >80% to distinguish cytotoxicity from genotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.